1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O/c15-13(16,17)10-2-1-3-11(8-10)22-6-4-21(5-7-22)9-12(23)14(18,19)20/h1-3,8,12,23H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQLANPMKWQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382430 | |
| Record name | 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-82-9 | |
| Record name | 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Trifluoromethyl ketones (tfmks), a class of compounds to which our compound belongs, are known to be valuable synthetic targets in the construction of fluorinated pharmacons. They are often used as key intermediates in medicinal chemistry.
Mode of Action
The biological activities of trifluoromethylpyridines (tfmp) derivatives, which share structural similarities with our compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It’s worth noting that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist.
Biological Activity
1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol (CAS Number: 2783076) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including increased metabolic stability and selective receptor binding. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16F6N2O
- Molecular Weight : 336.29 g/mol
- IUPAC Name : this compound
The structure features a trifluoromethyl group attached to a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Pharmacological Profiles
Research indicates that this compound may exhibit:
- Antidepressant Activity : Similar trifluoromethyl-substituted compounds have shown efficacy in inhibiting serotonin reuptake, suggesting potential antidepressant properties.
- Anxiolytic Effects : The piperazine moiety is often linked to anxiolytic effects, which could be beneficial in treating anxiety disorders.
Study 1: Antidepressant Efficacy
A study investigated the effects of various trifluoromethyl-substituted compounds on serotonin uptake. The results indicated that compounds with a piperazine structure significantly inhibited serotonin reuptake in vitro, leading to enhanced serotonergic activity. This suggests that this compound may have similar antidepressant effects due to its structural characteristics.
Study 2: Neuropharmacological Effects
In a neuropharmacological assessment, compounds similar to this one were tested for their ability to modulate dopaminergic pathways. The findings demonstrated that these compounds could alter dopamine receptor activity, which is crucial for treating conditions such as schizophrenia and bipolar disorder.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | Treatment of depression |
| Anxiolytic | Modulation of GABAergic transmission | Treatment of anxiety disorders |
| Dopaminergic modulation | Interaction with dopamine receptors | Treatment of schizophrenia |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its trifluoromethyl groups, which enhance lipophilicity and biological activity. The molecular formula is , with a molecular weight of 535.4 g/mol. Its structure includes a piperazine moiety that is often associated with pharmacological activity.
Anticancer Activity
Research indicates that compounds with similar structural features to 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol exhibit significant anticancer properties. For instance, derivatives of trifluoromethylated piperazines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may interfere with cellular signaling pathways involved in tumor growth and metastasis.
- Case Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of related trifluoromethylated compounds that showed promising results against various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Trifluoromethyl groups are known to enhance the efficacy of antimicrobial agents by improving their interaction with bacterial membranes.
- Research Findings : Similar compounds have demonstrated effective antimicrobial action against Gram-positive and Gram-negative bacteria. Studies have shown that the introduction of trifluoromethyl groups can significantly enhance the potency of existing antibiotics .
Fluorinated Polymers
Fluorinated compounds like this compound are valuable in the development of advanced materials due to their unique chemical properties:
- Properties : These materials often exhibit improved thermal stability, chemical resistance, and low surface energy.
- Applications : They can be utilized in coatings, adhesives, and sealants where durability and resistance to harsh environments are required.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its application in drug development:
- Absorption and Distribution : The lipophilic nature due to trifluoromethyl groups may lead to high membrane permeability.
- Toxicological Studies : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish its suitability for therapeutic use.
Preparation Methods
Step 1: Preparation of Piperazine Intermediate
- Reaction : A substituted piperazine (e.g., 4-(3-trifluoromethylphenyl)piperazine) is prepared by reacting piperazine with a trifluoromethyl-substituted aromatic halide.
- Conditions :
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Catalyst: Potassium carbonate or sodium hydride
- Temperature: Reflux (80–120°C)
- Yield : Typically ranges from 70% to 85%.
Step 2: Formation of Trifluoropropanol Backbone
- Reaction : The piperazine intermediate is reacted with a trifluoroacetone derivative under basic conditions to form the trifluoropropanol backbone.
- Conditions :
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: Room temperature to mild heating (25–50°C)
- Yield : Approximately 60%–75%.
Step 3: Final Coupling and Purification
- Reaction : The intermediate compound undergoes coupling reactions to ensure complete integration of the trifluoropropanol group.
- Purification :
- Chromatography using silica gel and solvents such as ethyl acetate and hexane.
- Recrystallization from ethanol or methanol.
- Yield : Final yields after purification are typically around 50%–65%.
Reaction Scheme
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Piperazine + Trifluoromethylbenzene | DMF, K₂CO₃, Reflux | Substituted Piperazine |
| 2 | Substituted Piperazine + Trifluoroacetone | THF, NaOH, Room Temp | Intermediate with Trifluoropropanol Backbone |
| 3 | Intermediate + Coupling Agent | Silica Gel Chromatography | Final Product |
Notes on Optimization
-
- Potassium carbonate is preferred for its ability to promote nucleophilic substitution without excessive side reactions.
- Sodium hydride can also be used but requires careful handling due to its reactivity.
-
- Polar aprotic solvents like DMF enhance reaction rates for nucleophilic substitutions.
- THF is ideal for reactions involving trifluoroacetone due to its stability and solubility properties.
-
- Excessive heating can lead to decomposition of intermediates; hence, mild reflux conditions are recommended.
-
- Silica gel chromatography is effective for separating closely related impurities.
- Recrystallization improves purity but may reduce yield slightly.
Summary Table of Reaction Yields
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Nucleophilic substitution | 70–85 |
| Step 2 | Addition reaction (trifluoroacetone) | 60–75 |
| Purification | Chromatography/Recrystallization | Final Yield ~50–65 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a trifluoromethylpropanol precursor with a pre-functionalized piperazine derivative (e.g., 1-(3-(trifluoromethyl)phenyl)piperazine). For example, describes coupling reactions using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to link piperazine moieties to carbonyl-containing intermediates . Key intermediates include 3-(trifluoromethyl)phenylpiperazine derivatives and trifluoropropanol precursors, which require careful purification via column chromatography or recrystallization to avoid side products.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the piperazino linkage and trifluoromethyl groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is standard. highlights the use of NMR and MS to validate analogous piperazine-containing compounds, emphasizing the importance of deuterated solvents (e.g., CDCl₃) for resolving fluorine-coupled proton signals .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess susceptibility to hydrolysis (due to the alcohol moiety) and photodegradation (common in fluorinated aromatics). Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH) is recommended. notes that trifluoromethyl ketones degrade under basic conditions, suggesting similar precautions for trifluoropropanol derivatives. Storage in inert atmospheres (argon) at −20°C in amber vials is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the coupling of the piperazine and trifluoropropanol moieties?
- Methodological Answer : Catalyst selection (e.g., Cu₂O for Ullmann-type couplings) and solvent polarity significantly impact yield. reports a 10% Cu₂O catalyst load at 100°C for 6 hours achieving optimal yields in analogous piperazine couplings. Microwave-assisted synthesis (e.g., 150 W, 120°C) reduces reaction time while maintaining efficiency . Solvent screening (DMF vs. THF) and stoichiometric ratios (1:2 for amine:carbonyl) should be systematically tested.
Q. What pharmacological activities are associated with this compound, and how do structural modifications influence its bioactivity?
- Methodological Answer : The trifluoromethyl and piperazino groups suggest potential CNS or antimicrobial activity. demonstrates that trifluoromethylphenyl derivatives exhibit antistaphylococcal activity (MICs 0.15–5.57 µM) via membrane disruption. SAR studies should explore substitutions on the piperazine ring (e.g., electron-withdrawing groups at the 4-position) and the propanol chain (e.g., hydroxyl group esterification) to enhance potency and reduce cytotoxicity .
Q. How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives with improved target binding?
- Methodological Answer : Density functional theory (DFT) calculates electron distribution around the trifluoromethyl groups, predicting sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) can model interactions with targets like GABA receptors or bacterial enzymes. used docking to rationalize the antimicrobial activity of similar compounds by analyzing binding affinity to FabI enoyl-ACP reductase .
Q. What strategies resolve contradictions in reported biological data, such as varying MIC values across studies?
- Methodological Answer : Discrepancies may arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. agar dilution), or compound purity. Harmonized testing per CLSI guidelines and orthogonal assays (e.g., time-kill kinetics) are critical. highlights MIC/MBC ratios to distinguish bacteriostatic vs. bactericidal effects, providing a framework for reconciling data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
